1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol
Description
1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol is a piperidine derivative featuring a 4-aminophenethyl substituent at the piperidine nitrogen and a hydroxyl group at the 4-position. This scaffold is integral to several pharmacologically active compounds, particularly in opioid analgesics and anticonvulsants. Its structure allows for hydrogen bonding (via the hydroxyl and amino groups) and aromatic interactions, making it versatile in drug design. Notably, it is a key intermediate in Anileridine, a narcotic analgesic (), where it is esterified with a phenyl-carbethoxy group at the 4-position of the piperidine ring.
Properties
IUPAC Name |
1-[2-(4-aminophenyl)ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4,13,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDYYNVFTYERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol typically involves the reaction of 4-aminophenylethylamine with piperidin-4-ol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol is widely used in scientific research due to its versatile properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following compounds share the piperidin-4-ol core but differ in substituents, influencing their pharmacological profiles:
Key Observations :
- Anileridine ’s carbethoxy group increases lipophilicity, enhancing blood-brain barrier penetration for analgesic effects .
- Anticonvulsant activity in correlates with bulky substituents (e.g., trimethylphenoxy in Compound 6), likely due to enhanced receptor steric interactions.
- Fluorination () or aminomethylation () modulates electronic properties and metabolic stability.
Pharmacological Data Comparison
Notes:
- The lack of direct data on this compound suggests its primary role as an intermediate.
- Anileridine’s efficacy as an analgesic is well-documented but comes with typical opioid risks (respiratory depression, addiction) .
- Compound 6’s high PI (4.2) indicates a favorable safety margin for anticonvulsant use .
Challenges :
- Steric hindrance from bulky substituents (e.g., trimethylphenoxy) complicates synthesis ().
- Fluorinated analogs () require specialized reagents (e.g., Selectfluor®).
Biological Activity
1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This piperidine derivative is being explored for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-aminophenyl group, which contributes to its unique reactivity and biological interactions. The synthesis typically involves the reaction of 4-aminophenylethylamine with piperidin-4-ol, optimized for high yield and purity under controlled conditions.
This compound interacts with various biological targets, influencing cellular processes such as signaling pathways and gene expression. Notably, it has been identified as an inhibitor of glutaminase 1, an enzyme crucial for cancer cell proliferation. Its ability to modulate neurotransmitter systems also suggests potential applications in treating neurological disorders.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its efficacy in inducing apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential changes and caspase activation .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| THP1 | 10 | Apoptosis induction via caspase activation | |
| A549 | 15 | Inhibition of glutaminase 1 | |
| MCF7 | 12 | Mitochondrial membrane potential disruption |
Neuropharmacological Effects
The compound's structural properties allow it to interact with neurotransmitter receptors, potentially providing analgesic effects and anticonvulsant properties. Its modulation of neurotransmitter systems could be beneficial in managing conditions like epilepsy and chronic pain.
Case Studies
Several studies have highlighted the compound's biological activity:
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects on various cancer cell lines, revealing significant apoptosis induction in THP1 cells after treatment with the compound over 48 hours. The results indicated a substantial increase in both early and late apoptotic cells compared to controls .
- Neuropharmacological Investigation : Another research focused on the compound's potential as an analgesic agent. It demonstrated a dose-dependent reduction in pain responses in animal models, suggesting its viability as a candidate for further development in pain management therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
